molecular formula C7H5NO3 B1608667 5-Formylnicotinic acid CAS No. 893723-55-2

5-Formylnicotinic acid

Cat. No.: B1608667
CAS No.: 893723-55-2
M. Wt: 151.12 g/mol
InChI Key: AXIRSRZETDXDQO-UHFFFAOYSA-N
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Description

5-Formylnicotinic acid: is a chemical compound with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol It is a derivative of nicotinic acid, characterized by the presence of a formyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Formylnicotinic acid can be synthesized through various methods. One common approach involves the formylation of nicotinic acid derivatives. For instance, nicotinic acid can be treated with formylating agents under controlled conditions to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 5-Formylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Formylnicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

    Nicotinic acid: A precursor to 5-Formylnicotinic acid, lacking the formyl group.

    5-Fluoronicotinic acid: Similar structure with a fluorine atom at the 5-position instead of a formyl group.

    5-Bromonicotinic acid: Contains a bromine atom at the 5-position.

Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds .

Properties

IUPAC Name

5-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIRSRZETDXDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406281
Record name 5-FORMYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-55-2
Record name 5-FORMYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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